![molecular formula C8HBr2F7 B1442734 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl dibromide CAS No. 1309602-75-2](/img/structure/B1442734.png)
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl dibromide
Overview
Description
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl dibromide is a synthetic compound . It is also known as 1-(Bromomethyl)-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene or 4-(Trifluoromethyl)-2,3,5,6-tetrafluorobenzyl bromide .
Synthesis Analysis
This compound can be synthesized from 2,3,5,6-tetrafluoroxylene via bromination . It has been reported to be prepared in one step from α,α,α−2,3,5,6-heptafluoro-p-xylene .Molecular Structure Analysis
The molecular formula of this compound is CHBrF7 and it has a molecular weight of 310.99 . The linear formula is CF3C6F4CH2Br .Chemical Reactions Analysis
This compound may be employed as an alternate of pentafluorobenzyl bromide (PFBB) in electrophoric derivatization reactions prior to detection during gas chromatography-electron-capture negative ion mass spectrometry (GC-ECNI-MS) . It may also be used to synthesize 5,6,8,9,14,15,17,18-octafluoro-2,11-dithia (3.3)-paracyclophane .Physical And Chemical Properties Analysis
This compound has a density of 1.864 g/mL at 25 °C (lit.) and a refractive index n20/D 1.448 (lit.) . It has a melting point of 100°C and a boiling point of 280°C .Scientific Research Applications
Electrophilic Derivatization in Mass Spectrometry
This compound is used as an alternative to pentafluorobenzyl bromide (PFBB) in electrophilic derivatization reactions. This step is crucial prior to detection during gas chromatography-electron-capture negative ion mass spectrometry (GC-ECNI-MS), which is a sensitive method for analyzing volatile and semi-volatile organic compounds .
DNA Adduct Characterization
In the field of genetic toxicology, this chemical serves as a derivatization reagent for the characterization and quantitation of DNA adducts. DNA adducts are a form of DNA damage caused by exposure to harmful chemicals, and their analysis is important for understanding the mechanisms of mutagenesis and carcinogenesis .
Hemoglobin Adduct Analysis
Similar to DNA adducts, hemoglobin adducts can be analyzed using this compound. The study of hemoglobin adducts provides insights into the exposure to and metabolism of toxic substances, which is significant for occupational and environmental health research .
Synthesis of Fluorinated Building Blocks
The compound is a valuable precursor in the synthesis of various fluorinated building blocks. These building blocks are essential for creating more complex molecules with potential applications in pharmaceuticals and agrochemicals due to the unique properties imparted by the fluorine atoms .
Material Science
In material science, the introduction of fluorinated groups can significantly alter the properties of materials, such as increasing chemical resistance, thermal stability, and reducing surface energy. This compound can be used to introduce such fluorinated groups into polymers and coatings .
Analytical Chemistry
In analytical chemistry, the compound’s ability to form stable derivatives with various functional groups makes it a useful reagent for the qualitative and quantitative analysis of small organic molecules, especially in complex mixtures .
Medicinal Chemistry
The introduction of fluorine atoms into organic molecules can greatly affect their biological activity. This compound is used in medicinal chemistry to synthesize fluorinated analogs of bioactive molecules, which can lead to the development of new drugs with improved efficacy and pharmacokinetic properties .
Environmental Chemistry
Due to its reactivity and the stability of its derivatives, this compound is employed in environmental chemistry for the trace analysis of pollutants. Its use can help in the identification and quantification of harmful substances in environmental samples .
Safety and Hazards
This compound is classified as Eye Dam. 1 - Skin Corr. 1B. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area. Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this compound. It should be kept away from heat/sparks/open flames/hot surfaces .
properties
IUPAC Name |
1-(dibromomethyl)-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8HBr2F7/c9-7(10)1-3(11)5(13)2(8(15,16)17)6(14)4(1)12/h7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBSZEPQFGUPLGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)C(F)(F)F)F)F)C(Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8HBr2F7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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